molecular formula C16H21NO5 B2982156 2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid CAS No. 1153949-88-2

2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid

Cat. No.: B2982156
CAS No.: 1153949-88-2
M. Wt: 307.346
InChI Key: KVCXYSXBZUHWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic acid, also known by its IUPAC name (2S,3S)-1-((benzyloxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15NO5
  • Molecular Weight : 265.27 g/mol
  • CAS Number : 62182-54-1
  • Structure : The compound features a pyrrolidine ring with hydroxyl and benzyloxycarbonyl substituents, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In a study involving rat paw edema models, compounds similar to this compound demonstrated a marked reduction in inflammation compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen .

Antitumor Activity

In vitro studies have shown that the compound exhibits moderate anticancer activity against various human tumor cell lines. Notably, it was found to inhibit growth in several cancer types with an inhibition range of 1% to 23% at a concentration of 10 μM . The structure-based design of the compound suggests that it may target specific pathways involved in tumor growth and metastasis.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cyclooxygenases (COXs) : Similar compounds have been shown to inhibit COX enzymes, which play a key role in the inflammatory process.
  • Matrix Metalloproteinases (MMPs) Inhibition : The compound may also inhibit MMPs, which are involved in the breakdown of extracellular matrix components and are often upregulated in cancer progression .

Case Study 1: Anti-inflammatory Effect

In a controlled experiment, the anti-inflammatory effects were measured using the rat paw edema model. The results indicated that the compound reduced paw swelling significantly compared to the control group treated with saline. The efficacy was comparable to that of traditional NSAIDs, suggesting potential therapeutic applications in treating inflammatory conditions.

Case Study 2: Anticancer Screening

In a comprehensive screening against 60 human tumor cell lines, the compound was evaluated for its cytotoxicity. The results revealed that it exhibited selective cytotoxicity against certain cancer types while sparing normal cells, indicating a favorable safety profile for further development as an anticancer agent .

Data Summary Table

Biological Activity Effect Observed Study Reference
Anti-inflammatorySignificant reduction in edema
Antitumor1% - 23% growth inhibition in tumor cell lines

Properties

IUPAC Name

2-(3-hydroxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-15(2,13(18)19)16(21)8-9-17(11-16)14(20)22-10-12-6-4-3-5-7-12/h3-7,21H,8-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCXYSXBZUHWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl 3-(1,1-dimethyl-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate (12.70 g, 0.04359 mol) was dissolved in acetone (179.5 mL, 2.444 mol) and cooled to 15° C. and 1.0 M of hydrogen chloride in water (65.39 mL, 0.06539 mol) was added dropwise. After addition of the HCl was complete, a solution of potassium permanganate (11.0 g, 0.0697 mol) in acetone (493.6 mL, 6.722 mol) was added dropwise. The reaction mixture was stirred at room temperature for 6 h, filtered and the filter cake was washed with acetone. The filtrate was evaporated, in vacuo, diluted with methylene chloride, dried, filtered and the solvent was evaporated, in vacuo, to provide a crude product which was used directly in next step. LCMS (M+H) 308.2.
Name
Benzyl 3-(1,1-dimethyl-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
179.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
65.39 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Four
Quantity
493.6 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.